1-Isopropyl-6-oxopiperidine-3-carboxylic acid structure elucidation
1-Isopropyl-6-oxopiperidine-3-carboxylic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-Isopropyl-6-oxopiperidine-3-carboxylic acid
Introduction: The Imperative of Structural Certainty
In the landscape of modern chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. The biological activity, pharmacokinetic profile, and synthetic accessibility of a novel chemical entity are intrinsically linked to its precise atomic arrangement. 1-Isopropyl-6-oxopiperidine-3-carboxylic acid, a substituted lactam, represents a class of heterocyclic scaffolds prevalent in medicinal chemistry. This guide provides a comprehensive, multi-technique workflow for its complete structure elucidation. We will move beyond a simple recitation of methods, instead focusing on the strategic integration of data from Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance experiments to build an unshakeable, self-validating structural hypothesis, culminating in the gold standard of X-ray crystallography.
Chapter 1: Foundational Analysis - The Molecular Blueprint
Before any instrument is calibrated, a foundational analysis of the target molecule provides the logical constraints within which our experimental data must fit.
The hypothesized structure is 1-isopropyl-6-oxopiperidine-3-carboxylic acid .
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Molecular Formula: C₉H₁₅NO₃
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Molecular Weight: 185.22 g/mol
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Degree of Unsaturation (DBE): The DBE is calculated as: C + 1 - (H/2) + (N/2). For C₉H₁₅NO₃, this is 9 + 1 - (15/2) + (1/2) = 3. This value is critical, indicating the presence of a combination of rings and/or pi bonds totaling three. In our target structure, this is satisfied by one ring (the piperidine core) and two double bonds (the lactam carbonyl and the carboxylic acid carbonyl). This initial calculation immediately rules out aromaticity and provides a crucial check for our spectroscopic findings.
Chapter 2: Mass Spectrometry - Confirming the Canvas
Mass spectrometry (MS) serves as the first experimental checkpoint, confirming the molecular weight and elemental composition. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Expected ESI-MS Data
High-Resolution Mass Spectrometry (HRMS) is essential for moving beyond nominal mass to an exact mass, which validates the elemental composition against all other possibilities.
| Ion Mode | Adduct | Expected m/z (Calculated) | Information Gained |
| Positive | [M+H]⁺ | 186.1128 (for C₉H₁₆NO₃⁺) | Confirms molecular weight and provides the parent ion for fragmentation studies (MS/MS). |
| Negative | [M-H]⁻ | 184.0979 (for C₉H₁₄NO₃⁻) | Corroborates molecular weight and confirms the presence of an acidic proton. |
Fragmentation Analysis: Deconstructing the Molecule
Tandem MS (MS/MS) experiments, where the parent ion ([M+H]⁺) is isolated and fragmented, provide the first clues to the molecule's connectivity. Key expected fragmentation pathways for 1-isopropyl-6-oxopiperidine-3-carboxylic acid include:
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Loss of H₂O (18.01 Da): A common fragmentation for carboxylic acids.
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Loss of CO₂ (44.00 Da): Decarboxylation of the acid moiety.
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Loss of C₃H₇ (43.06 Da): Cleavage of the isopropyl group, a characteristic loss.
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Ring Cleavage: Rupture of the piperidine ring, often initiated by alpha-cleavage adjacent to the nitrogen atom, is a hallmark of such heterocyclic systems.[1]
Protocol: ESI-MS Analysis
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Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to promote ionization.
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Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire full scan spectra in both positive and negative ion modes over a mass range of m/z 50-500.
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MS/MS Analysis: Select the [M+H]⁺ ion (m/z 186.11) for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Chapter 3: Infrared Spectroscopy - Identifying the Motifs
Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the key functional groups present in the molecule, confirming the predictions from our initial analysis.
Expected IR Absorption Bands
The presence of a lactam, a carboxylic acid, and aliphatic C-H bonds will give rise to a highly characteristic IR spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to strong hydrogen bonding between acid dimers.[2] |
| 2850-2960 | C-H stretch | Aliphatic (sp³) | Corresponds to the C-H bonds of the isopropyl and piperidine ring moieties. |
| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption typical for the carbonyl of a saturated carboxylic acid.[3] |
| ~1650 | C=O stretch (Amide I) | Cyclic Amide (Lactam) | The C=O stretch in a six-membered lactam is relatively unstrained and appears in the typical amide region.[2][4] |
The clear separation of the two distinct C=O stretching frequencies is a powerful piece of evidence for the proposed structure.
Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
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Spectrum Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be collected first.
Chapter 4: NMR Spectroscopy - Assembling the Puzzle
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of every proton and carbon atom.
Workflow for NMR-Based Structure Elucidation
Caption: NMR workflow for structure elucidation.
Proton (¹H) NMR Spectroscopy
This experiment provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting/multiplicity).
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Position (Label) | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~12.5 | broad s | 1H | Carboxylic Acid (-COOH) |
| H-b | ~4.3 | septet | 1H | Isopropyl (-CH) |
| H-2 | ~3.4 | m | 2H | Piperidine (-NCH₂) |
| H-3 | ~2.8 | m | 1H | Piperidine (-CHCOOH) |
| H-4, H-5 | ~1.8 - 2.4 | m | 4H | Piperidine (-CH₂CH₂-) |
| H-c | ~1.1 | d | 6H | Isopropyl (-CH₃) |
Rationale: The carboxylic acid proton (H-a) is highly deshielded. The isopropyl methine proton (H-b) is deshielded by the adjacent nitrogen and split into a septet by its six methyl neighbors. The piperidine protons form a complex, overlapping system of multiplets, with those closer to the electron-withdrawing nitrogen (H-2) and carbonyl groups being further downfield.
Carbon-¹³C NMR Spectroscopy
This experiment reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run concurrently to determine the type of each carbon (CH₃, CH₂, CH, or quaternary C).
Predicted ¹³C NMR & DEPT Data (in DMSO-d₆, 101 MHz)
| Position (Label) | Predicted Shift (ppm) | DEPT-135 Phase | Assignment |
| C-d | ~173 | N/A | Carboxylic Acid (C=O) |
| C-6 | ~169 | N/A | Lactam (C=O) |
| C-e | ~48 | Positive | Isopropyl (-CH) |
| C-2 | ~45 | Negative | Piperidine (-NCH₂) |
| C-3 | ~40 | Positive | Piperidine (-CHCOOH) |
| C-4, C-5 | ~20 - 30 | Negative | Piperidine (-CH₂CH₂-) |
| C-f | ~20 | Positive | Isopropyl (-CH₃) |
Rationale: Carbonyl carbons (C-d, C-6) are the most deshielded. Carbons attached to nitrogen (C-e, C-2) are also shifted downfield. The remaining aliphatic carbons of the ring and isopropyl methyls appear in the upfield region.
2D NMR: Connecting the Dots
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out the connectivity within the piperidine ring and the isopropyl group.
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Key Expected Correlations:
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A strong cross-peak between the isopropyl CH (H-b) and the two methyls (H-c).
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A chain of correlations connecting H-2 -> H-3 -> H-4 -> H-5, confirming the piperidine ring backbone.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to (a one-bond correlation). This is the primary tool for definitively assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.[5]
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment that connects the isolated spin systems identified by COSY. It reveals correlations between protons and carbons over 2-3 bonds.
// HMBC correlations "H(b) (on C(e))" -> C6 [label="3J"]; "H(b) (on C(e))" -> C2 [label="3J"]; "H(b) (on C(e))" -> "C(f) (CH3)" [label="2J"]; "H(c) (on C(f))" -> "C(e) (CH)" [label="2J"]; "H(c) (on C(f))" -> N1 [label="3J (connects isopropyl to ring)"]; "H3 (on C3)" -> C_carboxyl [label="2J (confirms acid position)"]; "H3 (on C3)" -> C5 [label="3J"]; "H2 (on C2)" -> C6 [label="3J (confirms lactam structure)"]; "H2 (on C2)" -> C4 [label="3J"]; }
Caption: Key HMBC correlations piecing together the molecular fragments.
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Crucial HMBC Correlations for Proof of Structure:
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Isopropyl CH₃ protons (H-c) to the Nitrogen-bearing carbon (C-e): This confirms the structure of the isopropyl group.
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Isopropyl CH proton (H-b) to the ring carbons C-2 and C-6: This definitively links the isopropyl group to the nitrogen of the piperidine ring.
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Ring proton H-3 to the carboxylic acid carbonyl (C-d): This unambiguously places the carboxylic acid at the C-3 position.
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Ring protons H-2 to the lactam carbonyl (C-6): This confirms the lactam structure and the connectivity of the N-C2 bond.
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Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for molecules with exchangeable protons like carboxylic acids) in a 5 mm NMR tube.
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1D Spectra: Acquire ¹H, ¹³C, DEPT-135, and DEPT-90 spectra. Ensure sufficient scans for good signal-to-noise on the ¹³C spectrum.
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2D Spectra: Acquire gradient-selected (gs) COSY, HSQC, and HMBC experiments. Standard parameter sets are often sufficient, but optimization of the HMBC experiment for an expected long-range coupling constant of ~8 Hz is beneficial.
Chapter 5: X-ray Crystallography - The Final Verdict
While the suite of spectroscopic techniques described provides an exceptionally strong and self-consistent structural proof, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[6][7] It provides a precise 3D map of electron density, revealing exact bond lengths, bond angles, and the relative stereochemistry at the chiral center (C-3).
Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
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Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.
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Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
Conclusion: An Integrated and Self-Validating Approach
The structure elucidation of 1-isopropyl-6-oxopiperidine-3-carboxylic acid is not a linear process but a cycle of hypothesis and validation. The initial DBE calculation sets the boundaries. HRMS provides the exact elemental formula. IR spectroscopy confirms the presence of the required functional groups with their characteristic carbonyl signatures. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete assembly of the molecular puzzle, piece by piece. Each HMBC correlation that connects two fragments, each COSY cross-peak that walks along the piperidine backbone, serves as an internal validation of the proposed structure. While X-ray crystallography provides the ultimate confirmation, a rigorously executed and interpreted set of spectroscopic experiments can establish the structure with an exceptionally high degree of confidence, empowering researchers to proceed with their work, secure in their knowledge of the molecule in hand.
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
-
PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Allouchi, H. et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Jakubke, H.-D. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from a general search on IR spectroscopy of carbonyl compounds.
- Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from a search on mass spectrometry of cyclic amides.
- Katritzky, A. R. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. HETEROCYCLES, Vol. 75, No. 2.
-
PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (1998). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry.
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
- ResearchGate. (n.d.). Main correlations in the isopropyl moiety. Key to the figure: COSY HSQC HMBC.
-
PubChemLite. (n.d.). 6-oxopiperidine-3-carboxylic acid (C6H9NO3). Université du Luxembourg. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Lumen Learning. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from a search on IR spectroscopy of ketones.
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- ResearchGate. (2018). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Royal Society of Chemistry. (2022).
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
-
PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
- American Chemical Society. (n.d.). Cyclization and Rearrangement Reactions of an Fragment Ions of Protonated Peptides. Journal of the American Chemical Society.
- Google Patents. (n.d.). US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ).
- International Union of Crystallography. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl.
-
JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxopiperidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]
- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
-
YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
-
PubChemLite. (n.d.). 1-methyl-6-oxopiperidine-3-carboxylic acid (C7H11NO3). Université du Luxembourg. Retrieved from [Link]
- SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from a search on combined NMR spectroscopy.
Sources
- 1. Video: Mass Spectrometry of Amines [jove.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
